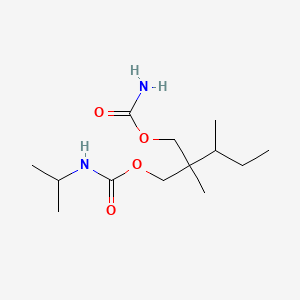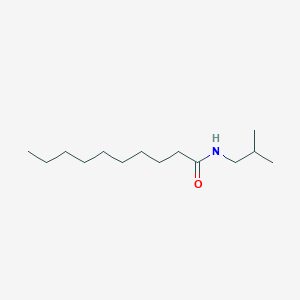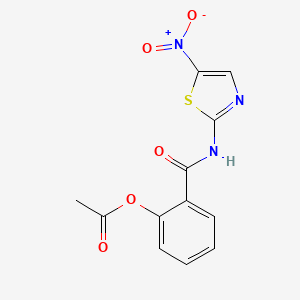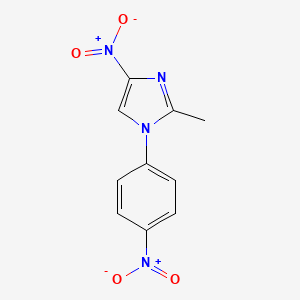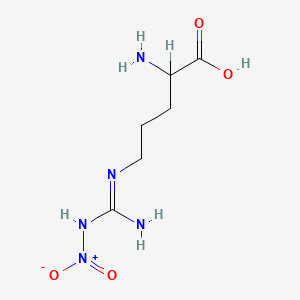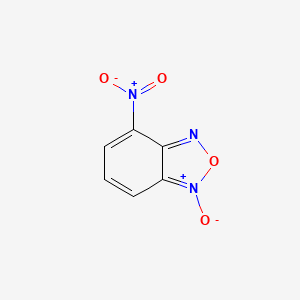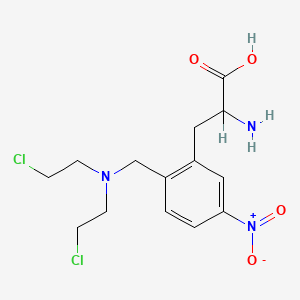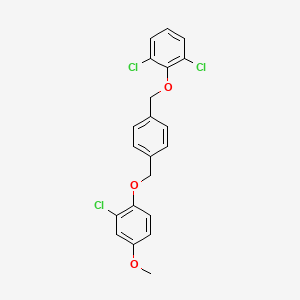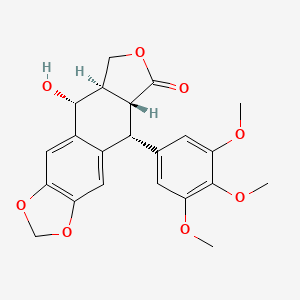
Ethyl 2-((2-Chlorophenyl)(Hydroxy)Methyl)Acrylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
INF4E is synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with ethyl acrylate in the presence of a base, followed by reduction and esterification reactions . The reaction conditions typically involve:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to 60°C
Industrial Production Methods
Industrial production of INF4E follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Crystallization and recrystallization techniques to achieve high purity
Quality Control: Rigorous testing for purity and consistency using techniques like HPLC and NMR.
Chemical Reactions Analysis
Types of Reactions
INF4E undergoes several types of chemical reactions, including:
Oxidation: INF4E can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert INF4E to its corresponding alcohol.
Substitution: Halogen substitution reactions can modify the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated derivatives.
Scientific Research Applications
INF4E has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its role in inhibiting the NLRP3 inflammasome, which is involved in various inflammatory diseases.
Medicine: Potential therapeutic agent for treating myocardial ischemia-reperfusion injury and other cardiovascular diseases.
Industry: Used in the development of anti-inflammatory drugs and as a chemical intermediate in the synthesis of other bioactive compounds .
Mechanism of Action
INF4E exerts its effects by inhibiting the NLRP3 inflammasome, a protein complex involved in the inflammatory response. It specifically inhibits caspase-1 and NLRP3 ATPase activities, leading to reduced production of pro-inflammatory cytokines like interleukin-1β and interleukin-18. This inhibition helps protect against myocardial injury and dysfunction by reducing inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
INF4E is unique due to its specific inhibition of both caspase-1 and NLRP3 ATPase activities, making it a potent anti-inflammatory agent. Its ability to protect against myocardial ischemia-reperfusion injury sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyl 2-[(2-chlorophenyl)-hydroxymethyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-16-12(15)8(2)11(14)9-6-4-5-7-10(9)13/h4-7,11,14H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRPDXCMAOIUOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C)C(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


